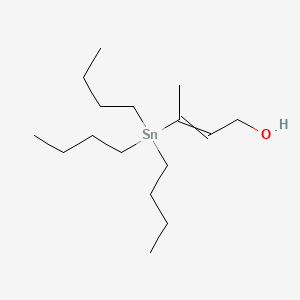

3-Tributylstannylbut-2-en-1-ol

Description

Significance of Organostannyl Allylic Alcohols as Synthetic Intermediates

Organostannyl allylic alcohols, such as 3-tributylstannylbut-2-en-1-ol, are highly valued intermediates in organic synthesis. Their utility stems from the dual reactivity imparted by the hydroxyl and organostannyl functionalities. The tributylstannyl group is a key player in Stille coupling reactions, a cornerstone of carbon-carbon bond formation. This palladium-catalyzed reaction allows for the coupling of the organostannane with a variety of organic halides or triflates, enabling the construction of complex carbon skeletons under mild conditions. acs.org

The presence of the allylic alcohol moiety further enhances the synthetic value of these compounds. The hydroxyl group can direct the stereochemical outcome of reactions and can be readily transformed into other functional groups. For instance, it can be oxidized to form α,β-unsaturated aldehydes or acids, or it can participate in ether or ester formation. sathyabama.ac.in This versatility makes organostannyl allylic alcohols crucial building blocks in the total synthesis of natural products and other biologically active molecules. nih.govacs.org

A notable application of a derivative, (Z)-3-(tributylstannyl)but-2-en-1-ol, was demonstrated in the stereoselective synthesis of a fragment of biselyngbyolide A and B, natural products with significant anticancer activity. nih.gov In this synthesis, the organostannane was coupled with (E)-but-2-en-1-yl isobutyl carbonate in a palladium-catalyzed Stille reaction to form a skipped diene with excellent control over the geometry of the newly formed double bond. nih.gov

Overview of Organotin Chemistry in Stereoselective Transformations

Organotin chemistry has a rich history of enabling stereoselective transformations, which are critical for the synthesis of chiral molecules with specific biological activities. The geometry of the double bond in vinylstannanes, such as 3-tributylstannylbut-2-en-1-ol, is often retained throughout the course of Stille coupling reactions, allowing for the predictable and controlled formation of stereodefined alkenes. researchgate.net

Furthermore, the hydroxyl group in organostannyl allylic alcohols can play a crucial role in directing the stereochemical outcome of reactions. Research has shown that the hydroxyl group can accelerate the rate of Stille couplings, a phenomenon attributed to the internal coordination of the palladium catalyst to the oxygen atom during the transmetalation step. acs.org This intramolecular assistance can lead to significant rate enhancements and improved stereoselectivity, particularly for the (Z)-isomers of these alcohols. acs.orgacs.org

Beyond Stille reactions, organotin compounds are instrumental in other stereoselective processes. For example, organotin hydrides are used in radical reactions, and chiral organotin catalysts have been developed for enantioselective acylations and other transformations. organic-chemistry.orgresearchgate.netacs.org The ability to form cyclic stannylene acetals from diols using diorganotin dihalides has been exploited in the site- and stereoselective C-H alkylation of carbohydrates. acs.org This demonstrates the broad utility of organotin chemistry in controlling stereochemistry in complex systems.

Historical Context and Evolution of Research

The field of organotin chemistry dates back to the mid-19th century with the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org However, its widespread application in organic synthesis surged in the 20th century, particularly with the advent of the Stille reaction in the late 1970s. sathyabama.ac.inwikipedia.org This reaction revolutionized the way chemists approach the synthesis of complex molecules by providing a reliable and versatile method for C-C bond formation.

Research on organostannyl allylic alcohols has evolved to address the challenges of stereocontrol and efficiency in organic synthesis. Early work focused on the synthesis and basic reactivity of these compounds. Over time, the focus shifted towards their application in stereoselective reactions and the total synthesis of complex natural products. The development of methods for the stereoselective synthesis of both (E)- and (Z)-isomers of compounds like 3-tributylstannylbut-2-en-1-ol has been a significant area of investigation. nih.govresearchgate.net For example, the (Z)-isomer can be prepared from but-2-yn-1-ol via a hydroalumination/stannylation sequence. nih.gov

The ongoing research in this area continues to refine the synthetic utility of these reagents. For instance, studies have explored the use of these compounds in cascade reactions and in the synthesis of retinoid analogues. acs.orgorganic-chemistry.org The development of catalytic methods that minimize the use of toxic tin reagents is also an active area of research, aiming to make these powerful transformations more environmentally benign. organic-chemistry.org

Detailed Research Findings

The following table summarizes key research findings related to the synthesis and application of 3-tributylstannylbut-2-en-1-ol and its isomers.

| Reactant(s) | Catalyst/Reagent(s) | Product | Key Finding | Reference |

| But-2-yn-1-ol | 1. Red-Al 2. Bu₃SnCl | (Z)-3-(Tributylstannyl)but-2-en-1-ol | Stereoselective synthesis of the (Z)-isomer. | nih.gov |

| (Z)-3-(Tributylstannyl)but-2-en-1-ol, (E)-but-2-en-1-yl isobutyl carbonate | Pd₂(dba)₃ | (2Z,5E)-3-Methylhepta-2,5-dien-1-ol | Highly stereoselective Stille coupling for the synthesis of a skipped diene. | nih.gov |

| (R)-(E)-4-(Tributylstannyl)but-3-en-2-ol, Phenanthryl bromide | Pd(CH₃CN)₂Cl₂ | (R)-5-(3,6,7-Trimethoxyphenanthren-9-yl)pent-3-en-2-ol | Efficient Stille coupling at room temperature for the synthesis of a precursor to (-)-antofine. | acs.org |

| Bicyclic dienyl triflates, (Z)-Tributylstannylbut-2-en-1-ol | Pd(PPh₃)₄, CuI, LiCl | 6-s-cis- and 6-s-trans-Locked 9Z-Retinoids | Hydroxyl-accelerated Stille coupling with significant rate enhancement for the (Z)-isomer. | acs.orgacs.org |

| Triflate 10, 3-(Tributylstannyl)but-2-en-1-ol | Pd₂(dba)₃·CHCl₃, AsPh₃ | 3-(Inden-2-yl)but-2-en-1-ol | Stille reaction for the synthesis of a 2-alkenylindene derivative. | scispace.com |

| Compound 5, (Z)-2-(Tributylstannyl)but-2-en-1-ol | Pd(PPh₃)₄, CuCl, LiCl | (E)-3-Bromo-4-(1-hydroxybut-2-en-2-yl)-5,6-dihydro-2H-pyran-2-one | Stille coupling to form a substituted dihydropyranone. | rsc.org |

Properties

Molecular Formula |

C16H34OSn |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

3-tributylstannylbut-2-en-1-ol |

InChI |

InChI=1S/C4H7O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3,5H,4H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

PBOXKNHPWLMREP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=CCO)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tributylstannylbut 2 En 1 Ol

Direct Stannylation Approaches to 3-Tributylstannylbut-2-en-1-ol

Direct stannylation methods provide the most straightforward access to 3-tributylstannylbut-2-en-1-ol, typically starting from the commercially available precursor, but-2-yn-1-ol. These approaches involve the addition of a tributyltin moiety across the alkyne triple bond.

Hydrostannylation of Butynol and Related Precursors

Hydrostannylation is a powerful reaction that involves the addition of a tin hydride (H-Sn) bond across an unsaturated carbon-carbon bond. For the synthesis of 3-tributylstannylbut-2-en-1-ol, this involves the reaction of tributyltin hydride with but-2-yn-1-ol. The specific outcome of this reaction is highly dependent on the chosen initiation method: radical or transition metal-catalyzed.

The radical-initiated hydrostannylation of alkynes is a common method for creating vinylstannanes. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures. The process involves the homolytic cleavage of the tin-hydride bond, followed by the addition of the tributyltin radical to the alkyne.

However, radical hydrostannylation of propargyl alcohols and their derivatives can suffer from a lack of selectivity, often yielding a mixture of regio- and stereoisomers. researchgate.net In some cases, the reaction may fail to produce the desired product altogether. For instance, an attempted radical hydrostannylation of a protected 3-butyn-1-ol (B147353) with tributyltin hydride and AIBN in refluxing benzene (B151609) did not yield the desired product. clockss.org Despite these challenges, successful radical hydrostannylations have been reported under specific conditions. A general procedure involves heating the alkyne with AIBN and tributyltin hydride in toluene, which can produce the corresponding (E)-vinyl stannane (B1208499). csic.es

Table 1: Examples of Radical Hydrostannylation Conditions

| Precursor | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Hydroxy Alkyne | Bu₃SnH, AIBN | Toluene, 115 °C, 4 h | (E)-Vinyl Stannane | csic.es |

| Protected 3-butyn-1-ol | nBu₃SnH, AIBN | Benzene, 80 °C, 10 h | No product detected | clockss.org |

This table is interactive and can be sorted by column headers.

In contrast to radical methods, transition metal-catalyzed hydrostannylation offers significantly higher control over both regio- and stereoselectivity. researchgate.net Palladium complexes are the most widely used catalysts for this transformation, reliably producing specific isomers in high yields. researchgate.netgoogle.com

The palladium(0)-catalyzed hydrostannylation of propargyl derivatives with tributyltin hydride typically proceeds with high selectivity. researchgate.net For example, the hydrostannylation of 3-butyn-2-ol, a close structural analog of but-2-yn-1-ol, using a catalytic amount of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) at low temperatures, affords the desired vinylstannane in 81% yield. nih.gov Similarly, palladium-catalyzed hydrostannylation of various alkynes using catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄) provides a reliable route to sulfinyl vinyl stannanes. csic.es This high degree of control makes palladium-catalyzed hydrostannylation the preferred method for obtaining stereodefined vinylstannanes. researchgate.net

Table 2: Transition Metal-Catalyzed Hydrostannylation Reactions

| Precursor | Catalyst (mol%) | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Alkyne | PdCl₂(PPh₃)₂ (10%) | n-Bu₃SnH | THF, 0 °C, 45 min | Not specified | google.com |

| 3-Butyn-2-ol | Pd(PPh₃)₂Cl₂ (1%) | Bu₃SnH | THF, -78 °C | 81% | nih.gov |

| (Z)-Enyne | Pd(0) | Bu₃SnH | Not specified | 62% | researchgate.net |

This table is interactive and can be sorted by column headers.

Palladium-Catalyzed Stannylation Reactions

Beyond direct hydrostannylation, other methodologies can produce the target compound. A highly effective method for synthesizing (Z)-3-(tributylstannyl)but-2-en-1-ol involves a two-step, one-pot procedure starting from but-2-yn-1-ol. nih.gov First, the alkyne undergoes hydroalumination with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). The resulting vinylalane intermediate is then quenched with tributyltin chloride (Bu₃SnCl) to yield the desired (Z)-vinylstannane. nih.gov This method provides excellent stereochemical control, leading specifically to the Z-isomer. The resulting (Z)-3-(tributylstannyl)but-2-en-1-ol is a valuable intermediate for subsequent palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form more complex molecules. nih.govscispace.com

Table 3: Synthesis via Hydroalumination-Stannylation

| Precursor | Reagents | Conditions | Product | Reference |

|---|

This table is interactive and can be sorted by column headers.

Indirect Synthetic Routes and Derivatizations

Indirect routes to 3-tributylstannylbut-2-en-1-ol involve the synthesis and subsequent modification of functionalized intermediates. This approach can be particularly useful when specific isomers are required that are not easily accessible through direct methods.

Transformation of Pre-functionalized Allylic Alcohol Derivatives

This strategy involves starting with an allylic alcohol that already contains a suitable leaving group, such as a halide, at the C3 position. The tributylstannyl group can then be introduced via a nucleophilic substitution or, more commonly, a transition metal-catalyzed cross-coupling reaction.

For example, a compound like (Z)-3-bromobut-2-en-1-ol could theoretically serve as a precursor. nih.gov A palladium-catalyzed cross-coupling reaction between this bromo-alcohol and a tin nucleophile, such as hexabutylditin, would install the tributylstannyl group at the C3 position. This type of transformation is a well-established method in organic synthesis. nih.gov Conversely, the transformation of (Z)-3-(tributylstannyl)but-2-en-1-ol into (E)-3-iodobut-2-en-1-ol has been documented, demonstrating the chemical accessibility of these halogenated precursors from the target compound itself. ethz.ch This bidirectional capability underscores the utility of pre-functionalized allylic alcohols as key intermediates in the synthesis of complex organostannanes.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-Tributylstannylbut-2-en-1-ol |

| (Z)-3-(Tributylstannyl)but-2-en-1-ol |

| (E)-3-Iodobut-2-en-1-ol |

| (Z)-3-Bromobut-2-en-1-ol |

| But-2-yn-1-ol |

| 3-Butyn-1-ol |

| 3-Butyn-2-ol |

| Tributyltin hydride (Bu₃SnH) |

| Tributyltin chloride (Bu₃SnCl) |

| Azobisisobutyronitrile (AIBN) |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(Ph₃P)₄) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Triphenylarsine (AsPh₃) |

Stannylcupration Approaches

The stannylcupration of carbon-carbon multiple bonds, particularly alkynes, stands out as a powerful method for the synthesis of vinyl- and allylstannanes. rsc.org This reaction involves the addition of a stannylcuprate reagent across an alkyne. The regio- and stereoselectivity of this addition are highly dependent on the specific cuprate (B13416276) used, the reaction temperature, and the structure of the alkyne substrate. rsc.org

For the synthesis of allylic alcohols like 3-tributylstannylbut-2-en-1-ol, propargyl alcohols are key starting materials. The reaction of these substrates with stannylcuprate reagents, such as those derived from Bu₃SnLi, can lead to the formation of vinylstannanes with high regio- and stereoselectivity. researchgate.net For example, the stannylcupration of propargyl derivatives has been shown to yield vinylstannane products selectively, avoiding the complexities and lower selectivities often seen with radical hydrostannylation methods. researchgate.net The choice of the proton source used to quench the reaction intermediate can also influence the outcome. researchgate.net

Stereoselective Synthesis of Isomeric 3-Tributylstannylbut-2-en-1-ol

The geometry of the double bond and the potential for chirality in 3-tributylstannylbut-2-en-1-ol isomers make stereoselective synthesis a critical area of research. nih.govacs.orgnih.govrsc.orgnih.gov The (Z)- and (E)-isomers exhibit different reactivities, underscoring the need for precise synthetic control. For instance, the (Z)-isomer, (Z)-3-(tributylstannyl)but-2-en-1-ol, participates efficiently in hydroxyl-accelerated Stille coupling reactions under mild conditions, whereas the corresponding (E)-isomer is notably reluctant to react under the same conditions. acs.org

A common and effective method for preparing the (Z)-isomer involves the hydroalumination of but-2-yn-1-ol using a reducing agent like Red-Al, followed by trapping the resulting aluminate intermediate with tributyltin chloride (Bu₃SnCl). nih.gov This procedure provides the desired (Z)-allylic stannane, which is a valuable intermediate for constructing more complex molecules. nih.gov

Below is a table summarizing a typical synthesis of the (Z)-isomer.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Yield | Reference |

| But-2-yn-1-ol | Tributyltin chloride | Red-Al | THF | (Z)-3-(tributylstannyl)but-2-en-1-ol | Not specified | nih.gov |

| Phenanthryl bromide | (R)-(E)-4-(tributylstannyl)but-3-en-2-ol | Pd(CH₃CN)₂Cl₂ | DMF | (R)-5-(3,6,7-Trimethoxyphenanthren-9-yl)pent-3-en-2-ol | 95% | acs.org |

| Bicyclic dienyl triflate | (Z)-tributylstannylbut-2-en-1-ol | Pd Catalyst | Not specified | 9Z-Retinoid analogue | Not specified | acs.org |

Enantioselective Methodologies in 3-Tributylstannylbut-2-en-1-ol Synthesis

Achieving enantioselectivity in the synthesis of allylic stannanes is crucial for their application in asymmetric synthesis. acs.org While direct enantioselective synthesis of 3-tributylstannylbut-2-en-1-ol is not extensively detailed, methods for analogous chiral allylic stannanes provide a clear pathway. These often involve the use of chiral auxiliaries or catalysts. acs.orgrsc.org

One established strategy is the lithiation of allylic carbamates in the presence of a chiral ligand like (-)-sparteine, followed by quenching with an electrophilic tin source such as Bu₃SnCl. This can produce enantioenriched allylic stannanes. acs.org Another approach involves the enantiospecific reaction of allylic benzoates with a bis(triorganostannyl)zinc reagent, which proceeds with complete inversion of configuration to yield enantiomerically pure α-chiral allylic stannanes. nih.govcore.ac.uk Furthermore, chiral α-alkoxy allylic stannanes can undergo Lewis acid-promoted reactions with aldehydes, where one diastereomer of the stannane reacts preferentially, allowing for kinetic resolution and recovery of the enantioenriched stannane. acs.org The use of chiral allylic stannanes, such as (R)-(E)-4-(tributylstannyl)but-3-en-2-ol, in the total synthesis of natural products highlights the importance and utility of these enantiopure reagents. acs.org

Diastereoselective Approaches to 3-Tributylstannylbut-2-en-1-ol Isomers

Diastereoselectivity in this context primarily refers to the control of the double bond geometry, yielding either the (Z)- or (E)-isomer. The synthesis of (Z)-3-(tributylstannyl)but-2-en-1-ol via hydroalumination of but-2-yn-1-ol is a prime example of a diastereoselective reaction. nih.gov

Furthermore, diastereoselectivity is a key consideration in reactions that use allylic stannanes as reagents. For instance, the addition of allylstannanes to chiral aldehydes or oxazinones can proceed with high levels of diastereocontrol, influenced by factors like the choice of Lewis acid or Brønsted acid catalyst. nih.govnih.gov In these reactions, the facial selectivity of the addition is controlled by the existing stereocenter in the electrophile, leading to the formation of a specific diastereomer of the product. nih.gov Transition metal-catalyzed reactions, such as the palladium-catalyzed distannylation of allenes followed by transmetalation, can also create allylic stannane intermediates that react with high diastereoselectivity. rsc.orgrsc.org

Green Chemistry Considerations in the Synthesis of Organostannyl Compounds

The toxicity of organotin compounds is a significant concern, prompting the application of green chemistry principles to their synthesis. bio-conferences.orgmlsu.ac.in The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. colab.wsrroij.com Key areas of focus include the development of safer catalysts, the use of environmentally benign solvents, and the optimization of reaction conditions to improve energy efficiency and minimize waste. bio-conferences.orgmlsu.ac.in

Catalyst Systems for Sustainable Synthesis

While organotin compounds themselves are used as catalysts in various industrial processes like PVC stabilization and polyurethane production, their synthesis often relies on stoichiometric reagents. atamankimya.comtescoplc.com A greener approach involves the use of catalytic methods for their preparation. For example, Pd(0)-catalyzed hydrostannylation of alkynes using tributyltin hydride is a more atom-economical method than those requiring multi-step sequences. researchgate.net

The broader field of organometallic chemistry is actively seeking alternatives to toxic metal compounds. For instance, bismuth and zirconium-based catalysts are being explored as replacements for organotin catalysts in polymer synthesis. tescoplc.comrsc.org This trend highlights the importance of moving away from hazardous materials. In the synthesis of organostannanes themselves, the focus is on highly efficient catalysts that can be used in low loadings, thereby reducing waste and potential contamination of the final product. The choice of catalyst can significantly impact the reaction rate and yield, making catalyst optimization a key strategy for a greener process. numberanalytics.com

Solvent and Reaction Condition Optimization

The selection of solvents and reaction conditions plays a pivotal role in green synthesis. mlsu.ac.in Traditional syntheses often use volatile and hazardous organic solvents like DMF. nih.govacs.org Green chemistry encourages their replacement with safer alternatives such as water, supercritical CO₂, or bio-based solvents like glycerol (B35011) derivatives. bio-conferences.orgrsc.orgacs.org

Optimizing reaction conditions involves minimizing energy consumption by conducting reactions at ambient temperature and pressure whenever possible. mlsu.ac.in Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of certain organotin compounds. rsc.org A comprehensive optimization strategy involves analyzing the interplay between solvent, temperature, and catalyst to maximize efficiency and yield while minimizing the safety, health, and environmental footprint. numberanalytics.comnih.gov For example, detailed studies on solvent effects can identify greener options that maintain high reaction rates and selectivity. rsc.orgnih.gov

Reactivity and Mechanistic Studies of 3 Tributylstannylbut 2 En 1 Ol

Carbon-Tin Bond Reactivity in 3-Tributylstannylbut-2-en-1-ol

The defining feature of organostannanes like 3-tributylstannylbut-2-en-1-ol is the reactivity of the carbon-tin bond, which is central to its application in palladium-catalyzed cross-coupling reactions.

Transmetalation Reactions

Mechanistic studies on related systems have identified different pathways, such as Sₑ2(cyclic) and Sₑ2(open) mechanisms, which can have significant implications for the stereochemical outcome of the reaction. researchgate.net The choice between these pathways can be influenced by factors like the presence of additives and the nature of the ligands on the palladium catalyst. researchgate.net

Stille Cross-Coupling Reactions and Mechanistic Insights

The Stille reaction is a powerful and widely used method for forming carbon-carbon bonds, coupling organostannanes with various organic electrophiles, such as halides (I, Br, Cl) and triflates (OTf). wikipedia.orgthermofisher.com 3-Tributylstannylbut-2-en-1-ol serves as the organostannane partner in these reactions. The general catalytic cycle involves three main stages: oxidative addition of the organic electrophile to a Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

A key advantage of using organostannane reagents like 3-tributylstannylbut-2-en-1-ol is their stability towards air and moisture and their tolerance of a wide variety of functional groups, including the hydroxyl group present in the molecule. wikipedia.orgthermofisher.com The reaction conditions are generally mild, which is beneficial for the synthesis of complex and sensitive molecules. thermofisher.com A notable application was demonstrated in the stereoselective synthesis of a fragment of the natural products biselyngbyolide A and B, where (Z)-3-(tributylstannyl)but-2-en-1-ol was coupled with an isobutyl carbonate in a Stille reaction.

Commonly employed palladium catalysts, ligands, and additives are summarized in the table below.

Table 1: Typical Conditions for Stille Cross-Coupling Reactions

| Component | Examples | Function/Notes | References |

|---|---|---|---|

| Palladium Source (Precatalyst) | Pd(PPh₃)₄, Pd₂(dba)₃ | The active Pd(0) catalyst is generated in situ. | nih.govharvard.edu |

| Ligands | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃), P(t-Bu)₃, P(2-furyl)₃ | Sterically hindered, electron-rich ligands often accelerate the reaction. | nih.govharvard.edumsu.edu |

| Additives | Copper(I) Iodide (CuI), Cesium Fluoride (CsF) | CuI can significantly increase the reaction rate, possibly by scavenging free ligands that inhibit transmetalation. | nih.govharvard.edu |

| Solvents | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dioxane, N-Methyl-2-pyrrolidone (NMP) | The choice of solvent can influence reaction rates and yields. | nih.govmsu.edu |

The allylic alcohol functionality in 3-tributylstannylbut-2-en-1-ol is not merely a passive substituent. It can play a crucial role in directing the stereochemical outcome of reactions. While detailed mechanistic studies specifically on this compound's directing effect are limited, the principles of stereocontrol in Stille reactions are well-established. The stereochemistry of the final coupled product is often dependent on the transmetalation step. researchgate.net Different transmetalation mechanisms can lead to either retention or inversion of configuration at the carbon atom being transferred. researchgate.net The presence of a nearby functional group like a hydroxyl group can influence which mechanistic pathway is favored, potentially through coordination to the palladium center or by affecting the conformation of the substrate as it approaches the catalyst. This allows for a degree of stereocontrol in the formation of the new carbon-carbon bond. researchgate.net

Kinetic studies of Stille reactions frequently show that the transmetalation step is rate-limiting. researchgate.netharvard.edu The reaction rate can be significantly enhanced by the use of additives. For example, copper(I) iodide has been shown to accelerate these couplings, an effect attributed to its ability to act as a scavenger for free phosphine (B1218219) ligands, which can inhibit the transmetalation process. harvard.edu

From a stereochemical perspective, the mechanism of transmetalation is critical. researchgate.net The geometry of the double bond in vinylstannanes is typically retained throughout the Stille coupling process. Investigations into related systems suggest that by carefully selecting ligands and additives, it may be possible to favor either an open or a cyclic transition state during transmetalation, thereby controlling the stereochemical outcome. researchgate.net This level of control is essential for applications in asymmetric synthesis and the construction of complex stereocenters. researchgate.net

Other Palladium-Catalyzed Transformations

While the Stille reaction is the most prominent palladium-catalyzed transformation for 3-tributylstannylbut-2-en-1-ol, the general reactivity of allylic stannanes suggests potential for other transformations. Palladium-catalyzed allylic substitution reactions, for instance, are a fundamental class of reactions where an allylic leaving group is displaced by a nucleophile. diva-portal.org In principle, the tributylstannyl group could be involved in other palladium-catalyzed cascade or coupling reactions beyond the standard Stille protocol, although specific examples involving 3-tributylstannylbut-2-en-1-ol are not widely reported in the provided sources. mdpi.comfao.orgfao.org

Reactivity of the Allylic Alcohol Functionality

Beyond the reactivity of the C-Sn bond, the allylic alcohol group in 3-tributylstannylbut-2-en-1-ol is a key functional handle for further synthetic modifications. The hydroxyl group can undergo a variety of standard chemical transformations. For example, it can be oxidized to form the corresponding α,β-unsaturated aldehyde or carboxylic acid, or it can participate in ether and ester formation.

Furthermore, the alcohol functionality can act as a directing group, influencing the regioselectivity of reactions on the adjacent carbon-carbon double bond. nih.gov In related systems, allylic alcohols have been shown to direct the outcome of reactions such as hydroformylation. nih.gov The hydroxyl group can also serve as a leaving group in palladium-catalyzed allylic substitution reactions, such as amination, where it is displaced by a nucleophile following activation. diva-portal.orgnih.gov This dual reactivity makes 3-tributylstannylbut-2-en-1-ol a versatile building block in organic synthesis.

Compound Reference Table

Functional Group Interconversions and Derivatizations

Information regarding the conversion of the primary alcohol in 3-tributylstannylbut-2-en-1-ol to other functional groups, or the derivatization of this hydroxyl group, is not described in the surveyed literature. Typically, allylic alcohols can undergo a variety of functional group interconversions, such as esterification, etherification, or conversion to halides. However, specific examples, reaction conditions, or yields for these transformations on 3-tributylstannylbut-2-en-1-ol have not been reported.

Oxidative and Reductive Transformations

Scientific reports detailing the oxidation of the primary alcohol in 3-tributylstannylbut-2-en-1-ol to the corresponding aldehyde or carboxylic acid, or the reduction of the double bond, are absent from the available literature. While general methodologies exist for the oxidation and reduction of similar allylic alcohols and vinylstannanes, their application to 3-tributylstannylbut-2-en-1-ol has not been documented.

Chemoselective and Regioselective Transformations of 3-Tributylstannylbut-2-en-1-ol

There is a lack of published research on the chemoselective or regioselective reactions of 3-tributylstannylbut-2-en-1-ol. Such studies would investigate the selective reaction of either the alcohol, the carbon-carbon double bond, or the carbon-tin bond in the presence of various reagents. For instance, investigations into the regioselectivity of electrophilic additions to the double bond or the chemoselectivity of reactions at the alcohol in the presence of reagents that could also react with the stannyl (B1234572) group would be relevant, but this information is not available.

Theoretical Investigations of Reaction Mechanisms

Computational Elucidation of Transition States

No computational studies elucidating the transition states of reactions involving 3-tributylstannylbut-2-en-1-ol have been found. Such theoretical work would be valuable for understanding the energetics and geometries of the transition states for potential reactions, providing insight into reaction pathways and selectivity.

Energy Profile Analysis of Key Reaction Pathways

Similarly, there are no reports on the energy profile analysis of key reaction pathways for 3-tributylstannylbut-2-en-1-ol. This type of analysis, typically performed using computational chemistry methods, would map the energy changes along a reaction coordinate, identifying intermediates and transition states, and is crucial for a deep mechanistic understanding.

Applications of 3 Tributylstannylbut 2 En 1 Ol in Complex Organic Molecule Synthesis

3-Tributylstannylbut-2-en-1-ol as a Versatile Synthetic Building Block

The dual functionality of 3-tributylstannylbut-2-en-1-ol underpins its utility as a cornerstone in multi-step organic syntheses. The tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which facilitates the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance. organic-chemistry.orgwikipedia.org Concurrently, the allylic alcohol moiety provides a site for further chemical manipulation, including oxidation, etherification, or participation in stereodirecting reactions.

Construction of Substituted Olefins and Polyenes

A primary application of 3-tributylstannylbut-2-en-1-ol lies in the stereocontrolled synthesis of substituted olefins and polyenes, which are common structural motifs in many natural products. The geometry of the double bond in the stannane (B1208499) precursor is typically retained throughout the cross-coupling process, allowing for the precise installation of either (E)- or (Z)-olefins.

In a notable example, the (Z)-isomer of 3-tributylstannylbut-2-en-1-ol was employed in the synthesis of a key fragment of the marine natural products biselyngbyolide A and B. nih.gov The Stille coupling of this stannane with (E)-but-2-en-1-yl isobutyl carbonate, catalyzed by Pd2(dba)3, afforded the desired (2Z,5E)-3-methylhepta-2,5-dien-1-ol in good yield. This reaction demonstrates the effective transfer of the Z-alkenyl group from the tin reagent to form a skipped diene, a structural unit that can be challenging to construct using other methods. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Ref |

| (Z)-3-(tributylstannyl)but-2-en-1-ol | (E)-but-2-en-1-yl isobutyl carbonate | Pd2(dba)3 | (2Z,5E)-3-methylhepta-2,5-dien-1-ol | 75% | nih.gov |

Synthesis of Conjugated Systems

The strategic use of 3-tributylstannylbut-2-en-1-ol and its derivatives extends to the synthesis of conjugated dienes and polyenes, which are fundamental components of many biologically active molecules and organic materials. mdpi.comnih.gov The Stille coupling reaction is a powerful method for creating these systems, allowing for the connection of sp2-hybridized carbon atoms.

While direct examples showcasing the synthesis of conjugated systems from 3-tributylstannylbut-2-en-1-ol are specific to the broader context of polyene synthesis, the underlying principle of the Stille reaction supports this application. By selecting appropriate coupling partners, such as vinyl halides or triflates, conjugated dienes can be readily assembled. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Introduction of Allylic Alcohol Scaffolds into Molecular Architectures

The allylic alcohol functionality inherent to 3-tributylstannylbut-2-en-1-ol is a valuable feature, enabling the direct introduction of this important structural motif into target molecules. This moiety can serve as a synthetic handle for a variety of subsequent transformations. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be protected and carried through several synthetic steps before being revealed for further reactions.

Stereoselective Applications in Target Synthesis

Beyond its role as a versatile building block, 3-tributylstannylbut-2-en-1-ol and structurally related allylstannanes are instrumental in controlling the stereochemical outcome of chemical reactions. The ability to dictate the three-dimensional arrangement of atoms is paramount in the synthesis of complex, biologically active molecules.

Asymmetric Construction of Chiral Centers

While specific examples of asymmetric reactions directly employing 3-tributylstannylbut-2-en-1-ol are not extensively documented in readily available literature, the broader class of allylstannanes is widely used in catalytic asymmetric allylations (CAA) of aldehydes to generate chiral homoallylic alcohols. nih.gov These reactions often utilize chiral Lewis acid catalysts to induce enantioselectivity. The principle of these reactions suggests the potential for developing asymmetric transformations with 3-tributylstannylbut-2-en-1-ol to create chiral centers with high enantiomeric excess.

Diastereoselective Control in Carbon-Carbon Bond Formations

The substrate-controlled diastereoselectivity of reactions involving allylstannanes is a well-established synthetic strategy. In the synthesis of a segment of the complex natural product Bryostatin 1, a structurally related bifunctional allylstannane, 2-(chloromethyl)-3-(tributylstannyl)propene, was used in a chelation-controlled addition to an α-alkoxy aldehyde. nih.gov This reaction proceeded with high diastereoselectivity (30:1 dr) to furnish the desired syn-diol relationship. nih.gov

This example highlights the potential for achieving high levels of diastereocontrol in reactions with 3-tributylstannylbut-2-en-1-ol, particularly when reacting with chiral substrates containing directing groups. The interplay between the reagent and the substrate's stereochemical information can be exploited to construct specific diastereomers.

| Aldehyde | Allylstannane | Lewis Acid | Diastereomeric Ratio | Ref |

| Lactate derived α-alkoxy aldehyde | 2-(chloromethyl)-3-(tributylstannyl)propene | MgBr2·OEt2 | 30:1 | nih.gov |

In another instance, the diastereoselective allylation of a MOM-protected 3-hydroxyhexanal with a β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane was achieved with high 1,3-anti-diastereoselectivity (d.r. 94:6) using the hydrated form of scandium triflate as a Lewis acid catalyst. mdpi.com This demonstrates the profound influence of the Lewis acid in directing the stereochemical outcome of the reaction.

| Aldehyde | Allylstannane | Lewis Acid | Diastereomeric Ratio | Ref |

| (S)-3-(Methoxymethyl)hexanal | β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane | Sc(OTf)3·H2O | 94:6 (anti) | mdpi.com |

Role in Natural Product Synthesis

The construction of natural products often involves the precise and stereocontrolled formation of carbon-carbon bonds. Organostannanes, such as 3-tributylstannylbut-2-en-1-ol, are valuable tools in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of C-C bonds under mild conditions with high functional group tolerance, making it a powerful method in the late stages of a total synthesis.

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. Their complex carbon skeletons, often featuring multiple stereocenters, present significant synthetic challenges. The assembly of these frameworks frequently relies on the iterative coupling of smaller, highly functionalized building blocks.

In one of the synthetic routes to (+)-discodermolide developed by Marshall and his co-workers, a key step involves the use of an allenyltributylstannane reagent. wikipedia.org This reagent is employed in an asymmetric addition to an aldehyde to construct a key fragment of the molecule, establishing the correct stereochemistry of the resulting secondary alcohol. wikipedia.org This demonstrates the principle of using functionalized organostannanes to build up the intricate stereochemical architecture of polyketides. The presence of the hydroxyl group in 3-tributylstannylbut-2-en-1-ol offers a handle for further synthetic transformations, making it a potentially valuable building block for the synthesis of various polyketide fragments.

The general reactivity of allylic stannanes in Stille coupling reactions allows for their union with sp2-hybridized carbons, such as those found in vinyl iodides or triflates, which are common intermediates in polyketide synthesis. This enables the connection of complex fragments, as illustrated in various natural product syntheses. researchgate.netsciepublish.com

| Reagent Family | Key Reaction Type | Application in Polyketide Synthesis | Representative Example |

| Organostannanes | Stille Coupling | C-C bond formation for fragment coupling | Synthesis of (+)-Mycotrienol researchgate.net |

| Allenyltributylstannanes | Asymmetric Aldehyde Addition | Stereocontrolled synthesis of propionate (B1217596) units | Synthesis of (+)-Discodermolide wikipedia.org |

Terpenoids are another major class of natural products, characterized by their diverse and often complex polycyclic structures. dtic.mil The synthesis of terpenoids requires methods for the construction of carbon-carbon bonds that can tolerate a wide range of functional groups and proceed with high stereoselectivity.

Allylic stannanes, including 3-tributylstannylbut-2-en-1-ol, are valuable reagents for the allylation of various electrophiles, a common transformation in the construction of terpenoid skeletons. The reaction of allylstannanes with aldehydes, for instance, provides access to homoallylic alcohols, which are versatile intermediates that can be further elaborated into various terpenoid frameworks. These additions can be performed with a high degree of stereocontrol, which is crucial for the synthesis of enantiomerically pure natural products.

The hydroxyl group present in 3-tributylstannylbut-2-en-1-ol can direct the stereochemical outcome of certain reactions or be used as a point of attachment for other molecular fragments. While specific examples detailing the use of 3-tributylstannylbut-2-en-1-ol in terpenoid total synthesis are not prevalent in the literature, the general utility of functionalized allylic stannanes in natural product synthesis is well-established.

Precursor for Advanced Synthetic Intermediates in Specialized Chemical Fields

Beyond its direct application in the total synthesis of natural products, 3-tributylstannylbut-2-en-1-ol serves as a valuable precursor for the synthesis of more complex and specialized building blocks. The dual functionality of the molecule—the reactive organotin moiety and the versatile alcohol—allows for a wide range of chemical modifications.

The tributylstannyl group can be readily transformed into other functional groups. For instance, transmetalation with organolithium reagents can generate a more nucleophilic allylic lithium species, which can then react with a variety of electrophiles. Alternatively, the stannane can be converted to a vinyl iodide, which can participate in other types of cross-coupling reactions, such as Suzuki or Sonogashira couplings.

The hydroxyl group can be protected and the rest of the molecule can be elaborated, with the stannane serving as a masked carbanion. The alcohol can also be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for synthetic diversification. This versatility makes 3-tributylstannylbut-2-en-1-ol a useful starting material for the preparation of chiral building blocks, which are essential for the asymmetric synthesis of pharmaceuticals and other fine chemicals.

| Functional Group | Potential Transformations | Resulting Intermediate Class |

| Tributylstannyl | Stille Coupling | Coupled organic fragments |

| Transmetalation (e.g., with n-BuLi) | Allylic anion | |

| Halogenation (e.g., with I2) | Allylic iodide | |

| Hydroxyl | Protection (e.g., as a silyl (B83357) ether) | Protected alcohol |

| Oxidation (e.g., with PCC or Swern) | α,β-Unsaturated aldehyde | |

| Etherification | Allylic ether |

Advanced Analytical Methodologies for the Study of 3 Tributylstannylbut 2 En 1 Ol

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopy is a cornerstone in the characterization of 3-Tributylstannylbut-2-en-1-ol, offering a non-destructive means to probe its atomic and molecular properties. A combination of nuclear magnetic resonance, infrared, Raman, and mass spectrometry techniques is typically employed to build a complete picture of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 3-Tributylstannylbut-2-en-1-ol in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry of the atoms can be obtained.

The characterization of organostannanes like 3-Tributylstannylbut-2-en-1-ol is heavily reliant on multinuclear NMR spectroscopy, particularly observing the ¹H, ¹³C, and ¹¹⁹Sn isotopes. Each of these nuclei provides unique and complementary information.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another. For the (Z)-isomer of 3-tributylstannylbut-2-en-1-ol, specific proton signals have been reported. For instance, the vinylic proton (C=CH) appears as a triplet of quartets at approximately 6.27 ppm. The coupling constants provide valuable stereochemical information, with the J-coupling to the adjacent methylene (B1212753) protons being around 6.2 Hz and the coupling to the tin nucleus (JSn–H) being approximately 124.6 Hz. The methylene protons (CH₂) adjacent to the hydroxyl group resonate around 4.02 ppm as a doublet of doublets with a coupling constant of 6.2 Hz. The signals for the tributyl groups typically appear as a complex set of multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. In 3-Tributylstannylbut-2-en-1-ol, the olefinic carbons would be expected to resonate in the range of 120-140 ppm, with the carbon directly attached to the tin atom showing characteristic satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The carbon of the CH₂OH group would appear further downfield, typically in the 60-70 ppm range. The four distinct carbons of the butyl groups would be observed in the aliphatic region of the spectrum.

¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is a highly diagnostic technique for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is very sensitive to the coordination number and the nature of the substituents at the tin atom. For tetracoordinate tributyltin compounds, the ¹¹⁹Sn chemical shifts typically appear in a broad range, but for allylic derivatives like 3-tributylstannylbut-2-en-1-ol, the resonance is expected to be in the upfield region relative to the common standard, tetramethyltin (B1198279) (Me₄Sn). This chemical shift can confirm the presence of the tributylstannyl group and provide insights into the electronic environment of the tin atom.

| Nucleus | Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~6.27 | tq | JH-H = 6.2, JSn-H = 124.6 | C=CH |

| ¹H | ~4.02 | dd | JH-H = 6.2 | CH₂OH |

| ¹H | ~1.45-1.55 | m | - | Sn-CH₂-CH₂ |

| ¹H | ~1.25-1.35 | m | - | Sn-(CH₂)₂-CH₂ |

| ¹H | ~0.85-0.95 | t | ~7.3 | CH₃ |

| ¹³C | Expected ~120-140 | - | - | Olefinic Carbons |

| ¹³C | Expected ~60-70 | - | - | CH₂OH |

| ¹³C | Expected ~10-30 | - | - | Butyl Carbons |

| ¹¹⁹Sn | Expected in upfield region | - | - | SnBu₃ |

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously assigning all signals and determining the stereochemistry of 3-Tributylstannylbut-2-en-1-ol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of 3-Tributylstannylbut-2-en-1-ol, cross-peaks would be observed between the vinylic proton and the methylene protons of the alcohol, confirming their adjacent relationship. It would also show correlations between the different protons within the butyl chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal at ~4.02 ppm would show a correlation to the carbon signal of the CH₂OH group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the double bond (E/Z isomerism). This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For the (Z)-isomer, a NOESY correlation would be expected between the vinylic proton and the protons of the adjacent methylene group on the same side of the double bond. Conversely, for the (E)-isomer, a correlation would be expected between the vinylic proton and the protons of the methyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in 3-Tributylstannylbut-2-en-1-ol.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C=C double bond stretching vibration would likely appear in the range of 1600-1650 cm⁻¹. The C-O stretching vibration of the primary alcohol would be observed around 1050 cm⁻¹. The various C-H stretching and bending vibrations of the alkyl and vinyl groups would appear in their characteristic regions. The Sn-C stretching vibrations are typically found in the lower frequency region, around 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibration often gives a strong signal in the Raman spectrum. The symmetric Sn-C stretching vibrations are also typically Raman active and can be observed in the low-frequency region.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Weak or not observed |

| C-H Stretch (sp²) | 3000-3100 | 3000-3100 |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=C Stretch | 1600-1650 | 1600-1650 (strong) |

| C-O Stretch | ~1050 | Weak |

| Sn-C Stretch | ~500-600 | ~500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. For 3-Tributylstannylbut-2-en-1-ol, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be used.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic feature of tin-containing compounds is the isotopic pattern of the molecular ion and fragment ions, due to the multiple stable isotopes of tin. The fragmentation pattern would likely involve the loss of butyl radicals (C₄H₉) from the tin atom, leading to prominent ions such as [M - 57]⁺, [M - 115]⁺, and [M - 173]⁺. Cleavage of the C-C bonds in the butenol (B1619263) chain would also contribute to the fragmentation pattern.

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of 3-Tributylstannylbut-2-en-1-ol can be grown, X-ray crystallography can provide an unambiguous determination of its solid-state structure. This technique would yield precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would definitively establish the stereochemistry of the double bond and the coordination geometry around the tin atom, which is expected to be tetrahedral. Furthermore, it could reveal any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that are present in the solid state. To date, a crystal structure for this specific compound has not been reported in the publicly available literature.

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are central to the analysis of organotin compounds, providing high-resolution separation and enabling precise quantification and purity evaluation. cdc.gov Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for this purpose.

Gas chromatography is a preferred technique for the separation of volatile organotin compounds due to its high resolving power and the availability of versatile detectors. cdc.gov The analysis of non-volatile organotins, including hydroxyl-functionalized species like 3-tributylstannylbut-2-en-1-ol, often requires a derivatization step to increase their volatility. ysi.comlabrulez.com This typically involves converting the polar hydroxyl group to a less polar ether or ester, or alkylation of the tin moiety. Ethylation using sodium tetraethylborate (NaBEt₄) is a common derivatization strategy. ysi.comchromatographyonline.com

Detection methods for GC analysis of organotins are chosen for their sensitivity and selectivity. Common detectors include:

Flame Photometric Detector (FPD): Offers good selectivity for tin compounds. ysi.com

Mass Spectrometry (MS): Provides high sensitivity, structural information, and confirmation of identity. The characteristic isotopic pattern of tin is a key identifier in mass spectra. labrulez.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): When coupled with GC, it offers element-specific detection at very low concentrations. alsglobal.se

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it often does not require a derivatization step, allowing for the direct analysis of polar, thermally labile compounds. cdc.gov Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. Detection can be achieved using various methods, including Atomic Absorption Spectroscopy (AAS) or ICP-MS, which provide excellent specificity for tin-containing compounds. cdc.gov

Table 1: Comparison of GC and HPLC Methods for Organotin Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds |

| Derivatization | Often necessary for polar compounds | Generally not required |

| Separation Principle | Based on boiling point and polarity | Based on polarity (reversed-phase, normal-phase) or ion exchange |

| Common Detectors | FPD, MS, ICP-MS | AAS, ICP-MS, Fluorometric detectors |

| Resolution | Typically high resolution | Varies with column and mobile phase selection |

The determination of enantiomeric excess (ee) is a critical measurement in asymmetric synthesis, reflecting the purity of a chiral substance. wikipedia.org For chiral molecules like 3-tributylstannylbut-2-en-1-ol, chiral chromatography is the most definitive method for separating and quantifying the enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The separation of chiral allylic alcohols has been successfully achieved using various chromatographic methods, including HPLC and GC with CSPs. nih.govacs.org Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are among the most widely used and effective CSPs for a broad range of chiral compounds. chromatographyonline.com The choice of the stationary phase, mobile phase, and temperature can significantly influence the selectivity and resolution of the separation. chromatographyonline.com In some cases, derivatizing the alcohol to an ester or carbamate (B1207046) can enhance chiral recognition and improve separation on the CSP.

Beyond chromatography, other methods for determining enantiomeric excess in chiral alcohols include fluorescence-based assays, where the diol moiety can form diastereomeric complexes that exhibit different photophysical properties. bath.ac.uknih.gov

Table 2: Common Chiral Stationary Phases for Alcohol Separation

| Stationary Phase Type | Principle of Separation | Typical Applications |

|---|---|---|

| Polysaccharide-based | Forms transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. | Broad applicability for many classes of chiral compounds, including alcohols. |

| Pirkle-type (π-acid/π-base) | Based on π-π interactions, hydrogen bonding, and steric repulsion between the analyte and a π-electron deficient or rich CSP. | Effective for compounds with aromatic rings near the stereocenter. |

| Ligand Exchange | Involves the formation of diastereomeric metal complexes between the analyte, a chiral ligand on the stationary phase, and a metal ion in the mobile phase. springernature.com | Primarily used for amino acids and other compounds capable of chelation. springernature.com |

| Cyclodextrin-based | Enantiomers are separated based on differential inclusion into the chiral cyclodextrin (B1172386) cavity. | Suitable for a range of molecules that can fit within the cyclodextrin cavity. |

In Situ Spectroscopic Monitoring of Reactions Involving 3-Tributylstannylbut-2-en-1-ol

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. mt.combirmingham.ac.uk This approach is invaluable for understanding reaction kinetics and mechanisms. researchgate.netuq.edu.au

Process Analytical Technology (PAT) employs various spectroscopic methods to analyze reactions in real time. mt.com For reactions involving 3-tributylstannylbut-2-en-1-ol, such as the palladium-catalyzed Stille coupling, several techniques could be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, or ¹¹⁹Sn NMR can track the disappearance of starting materials and the appearance of products. Changes in chemical shifts can also provide information about the formation of catalytic intermediates. rsc.org

Infrared (IR) and Raman Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in functional groups. magnusconferences.com For example, monitoring the C=C stretching frequency or the O-H bond could track the consumption of the allylic alcohol. These techniques are particularly useful for monitoring reactions in solution under various conditions. rsc.orgresearchgate.net

By plotting concentration versus time, a reaction profile is generated. This profile is essential for determining reaction rates, identifying induction periods, and detecting the formation of transient intermediates. mt.com

The data obtained from real-time reaction analysis forms the basis of kinetic studies. By systematically varying reaction parameters such as reactant concentrations, catalyst loading, and temperature, and observing the effect on the reaction rate, a rate law can be determined. This mathematical expression provides profound insight into the reaction mechanism. researchgate.net

For example, in a Stille coupling reaction involving 3-tributylstannylbut-2-en-1-ol, kinetic studies can help elucidate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. wikipedia.org Determining the reaction order with respect to the organostannane, the organic halide, and the palladium catalyst can identify the rate-determining step of the reaction. rsc.org This understanding is crucial for optimizing reaction conditions to maximize yield and selectivity. researchgate.net Computational studies often complement experimental kinetic data to provide a more detailed picture of transition states and reaction pathways. uq.edu.aunih.gov

Computational and Theoretical Studies on 3 Tributylstannylbut 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of molecules like 3-tributylstannylbut-2-en-1-ol. These methods provide insights into electron distribution, orbital energies, and the nature of the chemical bonds within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a widely used approach for organometallic compounds due to its favorable balance of computational cost and accuracy.

For a molecule like 3-tributylstannylbut-2-en-1-ol, DFT calculations would typically involve the selection of a suitable functional and basis set. Common functionals for such systems include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also critical, with sets like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) often employed for the tin atom to account for relativistic effects, while a basis set such as 6-31G(d) would be suitable for the lighter atoms (carbon, hydrogen, and oxygen).

These calculations would yield important information about the molecule's electronic structure, such as the charge distribution, molecular orbital shapes and energies, and the nature of the carbon-tin bond.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like 3-tributylstannylbut-2-en-1-ol, which has several rotatable bonds, MD simulations can provide valuable insights into its conformational landscape.

By simulating the motion of the molecule over time, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and physical properties. The simulations would require a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For 3-tributylstannylbut-2-en-1-ol, DFT and other quantum chemical methods can be used to calculate parameters such as:

NMR Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei.

Vibrational Frequencies: The calculation of vibrational frequencies can help in the assignment of peaks in the infrared (IR) and Raman spectra.

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=Sn) | Data not available | Data not available |

| ¹¹⁹Sn NMR | Data not available | Data not available |

| IR (C=C stretch) | Data not available | Data not available |

Reactivity Prediction and Reaction Pathway Analysis

Computational chemistry provides powerful tools for predicting the reactivity of molecules and for elucidating the mechanisms of chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For 3-tributylstannylbut-2-en-1-ol, the energy and shape of the HOMO and LUMO would be of particular interest. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO is associated with its ability to act as an electrophile. The analysis of these orbitals can provide insights into the regioselectivity and stereoselectivity of its reactions. For instance, in reactions with electrophiles, the site of attack would be predicted to occur at the atom or atoms with the largest coefficient in the HOMO.

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Transition State Searches and Intrinsic Reaction Coordinate (IRC) Analysis

Transition state searching is a computational method used to locate the geometry of the highest energy point along a reaction pathway, known as the transition state. This structure represents the energetic barrier that must be overcome for a reaction to proceed. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. This analysis is crucial for confirming that a located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.

In the context of reactions involving 3-tributylstannylbut-2-en-1-ol, such as its coupling with an organic electrophile in a palladium-catalyzed cycle, a transition state search would typically focus on the transmetalation step. This step involves the transfer of the buten-1-ol group from the tin atom to the palladium center. The geometry of this transition state would reveal the precise arrangement of the palladium, tin, and the transferring organic group, including key bond lengths and angles that define the activation barrier for this crucial step.

An IRC analysis would then follow the reaction path downhill from this transition state, confirming that one direction leads to the starting palladium complex and the organostannane, while the other direction leads to the newly formed palladium-alkenyl species and the tributyltin byproduct.

Although specific data for 3-tributylstannylbut-2-en-1-ol is not available, general computational studies on the Stille reaction provide insights into the nature of the transition states. These studies often employ Density Functional Theory (DFT) to model the reaction. The findings from these generalized studies suggest that the transmetalation step can proceed through various mechanisms, each with a distinct transition state geometry. The exact nature of the transition state is influenced by factors such as the ligands on the palladium catalyst, the solvent, and the nature of the organic groups involved.

Future computational research focusing specifically on 3-tributylstannylbut-2-en-1-ol would be valuable for understanding the nuances of its reactivity, including the factors that control the stereochemical outcome of its coupling reactions. Such studies would involve extensive computational resources to accurately model the large tributyl groups and the various species in the catalytic cycle. The results would be presented in the form of optimized geometries for reactants, products, and transition states, along with their relative energies, providing a quantitative understanding of the reaction mechanism.

Future Directions and Emerging Research Avenues for 3 Tributylstannylbut 2 En 1 Ol Research

Development of Novel Synthetic Transformations and Reaction Catalyses

While 3-tributylstannylbut-2-en-1-ol is a known precursor for transformations like Stille couplings, its full synthetic potential remains untapped. Future research will likely focus on discovering new reactions that exploit its bifunctional nature. The development of novel catalytic systems is central to this endeavor, aiming to achieve transformations that are currently challenging or inefficient.

Key areas of exploration include:

Multicomponent Reactions: Designing one-pot reactions where 3-tributylstannylbut-2-en-1-ol reacts with two or more other partners, rapidly building molecular complexity.

Asymmetric Catalysis: Developing chiral catalysts that can differentiate between the enantiotopic faces of the double bond or activate the hydroxyl group to achieve high levels of stereocontrol.

Dual-Purpose Catalysis: Investigating catalysts that can simultaneously activate both the organotin moiety and the allylic alcohol for tandem or cascade reactions. For instance, a single catalyst might facilitate a Stille coupling at the tin-bearing carbon, followed by an allylic substitution at the alcohol terminus.

Organotin compounds are known to participate in a variety of palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com The development of new ligands and bimetallic catalytic systems can accelerate these reactions and improve selectivity. researchgate.net Research into the catalytic activities of organotin compounds themselves has shown that the Lewis acidic tin center can play a direct role in catalysis, a property that could be exploited in new reaction designs. rsc.org

| Potential Transformation | Catalytic Strategy | Desired Outcome |

| Asymmetric Allylic Alkylation | Chiral Palladium or Iridium Catalysis | Enantioenriched products via activation of the alcohol |

| Tandem Stille-O-Arylation | Single Palladium Catalyst with specific ligand | Rapid synthesis of complex ethers |

| Multicomponent Cycloaddition | Lewis Acid / Transition Metal Catalysis | Construction of functionalized carbocycles/heterocycles |

Integration into Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.gov The integration of organometallic reagents like 3-tributylstannylbut-2-en-1-ol into automated flow chemistry platforms is a major area for future development. rsc.org

Flow chemistry can overcome common issues associated with organotin chemistry, such as the need for precise temperature control in exothermic reactions and the handling of toxic reagents and byproducts. nih.gov Automated systems can perform multi-step syntheses where 3-tributylstannylbut-2-en-1-ol is generated and consumed in-situ, minimizing exposure and waste. merckmillipore.com These platforms enable rapid reaction optimization and the creation of compound libraries for drug discovery and materials science. rsc.orgmerckmillipore.com

Future research will focus on:

Developing robust protocols for performing Stille couplings and other reactions of 3-tributylstannylbut-2-en-1-ol in continuous flow reactors.

Immobilizing catalysts or organotin reagents on solid supports or in packed-bed reactors to simplify purification and enable catalyst recycling. soton.ac.uk

Integrating in-line analytical techniques (e.g., IR, NMR, MS) to monitor reaction progress in real-time, allowing for automated optimization and control. mt.com

| Flow Chemistry Advantage | Application to 3-Tributylstannylbut-2-en-1-ol | Research Goal |

| Enhanced Safety | Contained handling of toxic tributyltin species | Minimization of operator exposure and environmental release |

| Precise Process Control | Accurate control of temperature, pressure, and stoichiometry | Improved yield, selectivity, and suppression of side reactions |

| Scalability | Seamless transition from lab-scale synthesis to larger production | Efficient manufacturing of key intermediates or final products |

| Automation & Library Synthesis | Rapid generation of analogues via automated reagent addition | Acceleration of drug discovery and materials development programs |

Exploration of More Sustainable Alternatives to Tributyltin Reagents in Specific Transformations

The primary drawback of using organotin compounds, including 3-tributylstannylbut-2-en-1-ol, is their inherent toxicity and the difficulty of removing tin-containing byproducts from the final products. A significant and vital area of future research is the development of "greener" and more sustainable alternatives that can replicate the reactivity of organostannanes without their environmental and health hazards. researchgate.netresearchgate.net

This research follows several key strategies:

Alternative Organometallic Reagents: Investigating analogous reagents based on less toxic metals like silicon, boron, zinc, or bismuth for cross-coupling and addition reactions. sigmaaldrich.com

Catalytic Tin Systems: Designing reactions that use only a catalytic amount of a tin reagent, which is regenerated in a catalytic cycle, thereby drastically reducing tin waste.

Tin-Free Cross-Coupling Reactions: Developing entirely new synthetic methods that achieve the same bond formations without the need for any organotin compounds.

Greener Solvents and Reagents: Replacing hazardous solvents and reagents traditionally used in organotin chemistry with more environmentally benign options like ionic liquids, supercritical fluids, or water. researchgate.netbdu.ac.in

The principles of green chemistry, such as maximizing atom economy and using less hazardous chemical syntheses, are the main drivers for this research avenue. researchgate.net

| Traditional Reagent | Green Alternative | Target Reaction | Advantage |

| Tributylstannyl Group | Silyl (B83357) or Boronate Group | Cross-Coupling Reactions | Lower toxicity, easier byproduct removal |

| Stoichiometric Tin | Catalytic Tin with a co-oxidant | Stille-type Couplings | Drastic reduction in tin waste |

| Organotin Reagents | Organozinc or Organoaluminum | C-C Bond Formation | Use of more abundant and less toxic metals sigmaaldrich.com |

| Halogenated Solvents | Ionic Liquids, Supercritical CO2 | General Synthesis | Reduced environmental impact and improved safety bdu.ac.in |

Advanced Catalysis in Reactions Involving 3-Tributylstannylbut-2-en-1-ol

Advances in catalysis are set to revolutionize how molecules like 3-tributylstannylbut-2-en-1-ol are used. Emerging catalytic paradigms can unlock novel reactivity pathways, improve reaction efficiency, and provide access to previously unobtainable structures.

One of the most promising areas is photoredox catalysis , which uses visible light to generate highly reactive radical intermediates under mild conditions. nih.govprinceton.edu This approach could be used to engage 3-tributylstannylbut-2-en-1-ol in new types of coupling reactions. For instance, merging photoredox catalysis with transition metal catalysis (metallaphotoredox) could enable the coupling of the allylic stannane (B1208499) with partners that are unreactive under traditional thermal conditions. princeton.edu

Another key direction is the use of synergistic or dual catalysis , where two distinct catalysts work in concert to activate different parts of the reacting molecules simultaneously. mdpi.com For 3-tributylstannylbut-2-en-1-ol, one catalyst could activate the organotin group for cross-coupling while a second, co-catalyst (e.g., a Brønsted acid or a hydrogen-bond donor) activates the alcohol moiety for a subsequent reaction, all within a single pot. mdpi.comnih.gov This approach allows for more complex and efficient synthetic sequences.

| Catalysis Type | Potential Application with 3-Tributylstannylbut-2-en-1-ol | Expected Benefit |

| Photoredox Catalysis | Coupling with non-traditional electrophiles (e.g., carboxylic acids) | Access to novel chemical space under mild conditions |

| Metallaphotoredox | Cross-coupling with alkyl halides or triflates | Formation of C(sp2)-C(sp3) bonds otherwise difficult to form |

| Synergistic Catalysis | One-pot tandem Stille coupling and allylic functionalization | Increased synthetic efficiency and step economy |

| Nanoparticle Catalysis | Heterogeneous Stille coupling reactions | Enhanced catalyst stability, recyclability, and easy separation tandfonline.com |

Synergistic Approaches with Biocatalysis for Enhanced Selectivity

The interface between organometallic chemistry and biocatalysis represents a frontier in chemical synthesis. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions. acs.org Combining the unique reactivity of 3-tributylstannylbut-2-en-1-ol with the precision of enzymes could lead to highly efficient and selective synthetic routes.

Future research could explore several synergistic strategies:

Enzymatic Resolution: Using enzymes like lipases to perform a kinetic resolution of racemic 3-tributylstannylbut-2-en-1-ol by selectively acylating one enantiomer of the allylic alcohol, providing access to enantiopure starting materials.

Chemoenzymatic Cascades: A chemical catalyst could perform a transformation on the organotin moiety, with the product then being directly processed by an enzyme in the same pot to modify another part of the molecule. For example, a Stille coupling could be followed by an enzymatic oxidation of the alcohol to an aldehyde or acid.

Metalloenzymes: Artificially designed enzymes incorporating a metal cofactor could be developed to perform novel transformations on the organostannane substrate with high stereocontrol, mimicking nature's approach to catalysis. acs.org

While combining organometallic reagents with biological systems presents challenges, such as catalyst compatibility and solvent choice, the potential for achieving exceptional levels of selectivity makes it a highly attractive area for future investigation. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 3-Tributylstannylbut-2-en-1-ol?

- Methodological Answer: Utilize a combination of 1D NMR (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC) to confirm structural assignments. For example, the allylic coupling between the stannyl group and adjacent protons can be observed in the ¹H NMR spectrum, while ¹³C NMR resolves tin-carbon coupling constants (²Jₛₙ‑C). Cross-validation with literature data for analogous organotin compounds is critical .